molecular formula C19H14FN3O3 B2705052 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 850703-42-3

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Cat. No. B2705052
CAS RN: 850703-42-3
M. Wt: 351.337
InChI Key: YEGVLIILWIAJTR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide, also known as FMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMPA belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Potential Applications in Medicinal Chemistry and Drug Design

  • Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptors (PBRs)

    Research by Fookes et al. (2008) involved the synthesis and biological evaluation of fluorinated compounds with high in vitro affinity and selectivity for PBRs, showcasing potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).

  • Antifolate and Antitumor Activity

    Gangjee et al. (2000) explored the impact of C9-methyl substitution and C8-C9 conformational restriction on classical 2,4-diaminofuro[2,3-d]pyrimidines, highlighting the compound's significance in cancer research and therapy (Gangjee et al., 2000).

Biological Evaluation and Therapeutic Potential

  • Histone Deacetylase Inhibition

    Zhou et al. (2008) described the development of a compound showing selective inhibition of HDACs, indicating its utility in cancer treatment and the modulation of gene expression (Zhou et al., 2008).

  • Anti-Inflammatory Activity

    Sunder et al. (2013) synthesized derivatives of a similar compound structure, showing significant anti-inflammatory activity, which could inform the development of new anti-inflammatory agents (Sunder et al., 2013).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c1-11-6-7-12(8-14(11)20)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVLIILWIAJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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